2,2-Dihydroxy-1-(4-methylphenyl)ethanone 2,2-Dihydroxy-1-(4-methylphenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 16208-14-3
VCID: VC21073224
InChI: InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,9,11-12H,1H3
SMILES: CC1=CC=C(C=C1)C(=O)C(O)O
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

2,2-Dihydroxy-1-(4-methylphenyl)ethanone

CAS No.: 16208-14-3

Cat. No.: VC21073224

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dihydroxy-1-(4-methylphenyl)ethanone - 16208-14-3

Specification

CAS No. 16208-14-3
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name 2,2-dihydroxy-1-(4-methylphenyl)ethanone
Standard InChI InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,9,11-12H,1H3
Standard InChI Key GXHQJKVATXFHBV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C(O)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)C(O)O

Introduction

2,2-Dihydroxy-1-(4-methylphenyl)ethanone, also known as 2,2-Dihydroxy-1-(p-tolyl)ethanone, is an organic compound with the molecular formula C9H10O3. It is characterized by the presence of two hydroxyl groups and a ketone group attached to a phenyl ring substituted with a methyl group. The compound has been studied for its chemical properties, biological activities, and potential applications in various fields.

Synthesis Methods

The synthesis of 2,2-Dihydroxy-1-(4-methylphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with dihydroxyacetone under acidic conditions. The reaction typically proceeds as follows:

  • Starting Materials: 4-methylbenzaldehyde and dihydroxyacetone.

  • Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.

  • Procedure: The reactants are mixed and heated to facilitate the condensation reaction, leading to the formation of this compound.

Biological Activities

2,2-Dihydroxy-1-(4-methylphenyl)ethanone exhibits notable biological activities, including:

  • Antioxidant Activity: Research indicates that this compound exhibits strong antioxidant activity, attributed to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

  • Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various pathogens, such as Staphylococcus aureus and Escherichia coli, showing potential as a natural antimicrobial agent.

Applications in Research and Industry

2,2-Dihydroxy-1-(4-methylphenyl)ethanone is used in various applications:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

  • Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

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